molecular formula C20H19F3N2OS B2479616 2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226447-40-0

2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2479616
CAS No.: 1226447-40-0
M. Wt: 392.44
InChI Key: IIJQMOCAKVNKTN-UHFFFAOYSA-N
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Description

2-(Isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a substituted imidazole derivative characterized by:

  • 1H-imidazole core: A five-membered aromatic ring with two nitrogen atoms.
  • Substituents:
    • Position 1: 4-(Trifluoromethoxy)phenyl group, providing electron-withdrawing properties.
    • Position 2: Isobutylthio (-S-CH2CH(CH3)2) group, contributing hydrophobicity.
    • Position 5: Phenyl group, enhancing aromatic interactions.

Properties

IUPAC Name

2-(2-methylpropylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2OS/c1-14(2)13-27-19-24-12-18(15-6-4-3-5-7-15)25(19)16-8-10-17(11-9-16)26-20(21,22)23/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJQMOCAKVNKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate imidazole precursors with phenyl and trifluoromethoxyphenyl derivatives under controlled conditions. The reaction conditions often include the use of strong bases or acids as catalysts, and the reactions are carried out in inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are crucial factors in achieving efficient industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Strong acids or bases, transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Development : The compound can serve as an intermediate in the synthesis of novel drugs due to its bioactive properties. Research indicates that imidazole derivatives often exhibit significant antimicrobial, anti-inflammatory, and anticancer activities .
  • Targeting Specific Pathways : The structural features allow it to interact with various biological targets, potentially modulating pathways involved in diseases such as hypertension and cancer .

Biological Studies

  • Biological Interaction Studies : The compound's unique structure makes it suitable for studying protein-ligand interactions, particularly due to its similarity to histidine, an amino acid involved in many biological processes .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole exhibit antimicrobial properties, making this compound a candidate for further exploration in treating infections .

Materials Science

  • Advanced Materials Development : The compound can be utilized in synthesizing advanced materials such as polymers or coatings that require specific chemical properties. Its functionality allows for modifications that can tailor material properties for specific applications.
  • Nanotechnology Applications : Due to its structural characteristics, it may be explored in the development of nanomaterials or nanocarriers for drug delivery systems.

Case Study 1: Antimicrobial Activity

Research has shown that imidazole derivatives demonstrate varying degrees of antimicrobial activity. A study evaluated several derivatives, including those similar to 2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, against common pathogens. Results indicated significant efficacy against Gram-positive bacteria, suggesting potential therapeutic uses in infectious diseases .

Case Study 2: Anti-Cancer Properties

In another study focusing on the anticancer potential of imidazole derivatives, compounds structurally related to this compound were tested against various cancer cell lines. The results showed promising cytotoxic effects, warranting further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with molecular targets and pathways. The trifluoromethoxy group and imidazole core play a crucial role in binding to specific enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biological processes, depending on its structure and the target molecule.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights critical structural variations among related compounds:

Compound Name Position 1 Substituent Position 2 Substituent Position 5 Substituent Key Features
2-(Isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (Target) 4-(Trifluoromethoxy)phenyl Isobutylthio Phenyl Hydrophobic thioether; moderate steric bulk
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole 4-(Trifluoromethoxy)phenyl Benzylsulfanyl 4-Bromophenyl Larger thioether group; bromine enhances halogen bonding
4-Chloro-1-(4-(trifluoromethoxy)phenyl)-5-(2,3,6-trifluorophenyl)-1H-imidazole 4-(Trifluoromethoxy)phenyl Chlorine 2,3,6-Trifluorophenyl Electron-deficient aryl; potential for enhanced metabolic stability
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole Hydrogen 4-Methoxyphenyl Trifluoromethyl Methoxy group increases solubility; trifluoromethyl enhances lipophilicity

Structural Insights :

  • Thioether vs. Halogen Substituents : The isobutylthio group in the target compound may confer greater lipophilicity (higher logP) compared to chlorine or methoxy substituents .
  • Aryl Substituents : The 4-(trifluoromethoxy)phenyl group at position 1 is a common feature in analogs, suggesting its role in target binding (e.g., tubulin inhibition in cancer therapies) .

Key Observations :

  • Thioether-containing analogs (e.g., benzylsulfanyl derivatives) generally exhibit higher synthetic yields compared to halogenated variants .
  • Steric bulk at position 5 (e.g., trifluorophenyl) reduces reaction efficiency .

Physicochemical Properties

Property Target Compound (Predicted) 2-(Benzylsulfanyl)-5-(4-bromophenyl) Analog 4-Chloro-5-(2,3,6-trifluorophenyl) Analog
Molecular Weight ~437 g/mol 509.3 g/mol 403.7 g/mol
logP (XLogP3) ~4.2 (estimated) 5.1 3.8
Hydrogen Bond Acceptors 5 5 6
Rotatable Bonds 5 6 3
Topological Polar Surface Area (Ų) ~50 58 45

Property Analysis :

  • The target compound’s isobutylthio group likely reduces polarity compared to benzylsulfanyl analogs, balancing solubility and membrane permeability .
  • Chlorine and fluorine substituents increase metabolic stability but may reduce oral bioavailability due to higher hydrogen bond acceptor counts .

Mechanistic Insights :

  • The 4-(trifluoromethoxy)phenyl group enhances binding to hydrophobic pockets in target proteins (e.g., tubulin) .
  • Thioether linkages may improve membrane penetration compared to oxygen-based ethers .

Biological Activity

The compound 2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H18F3N2S\text{C}_{17}\text{H}_{18}\text{F}_{3}\text{N}_2\text{S}

This structure features an imidazole ring, a phenyl group, and a trifluoromethoxy substituent, which are critical for its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Notably, imidazole derivatives are known to inhibit various enzymes, including:

  • Indoleamine 2,3-dioxygenase (IDO) : This enzyme is involved in tryptophan metabolism and immune regulation. Inhibition of IDO can restore immune responses in cancer therapy .
  • Apoptosis Signal-regulating Kinase 1 (ASK1) : Compounds similar to this imidazole have shown inhibitory effects on ASK1, which plays a role in stress-induced apoptosis .

In Vitro Studies

Research has demonstrated that derivatives of imidazole exhibit significant inhibitory activity against various enzymes. For instance:

  • A study on phenyl-imidazole derivatives showed enhanced potency against IDO, with some compounds achieving ten-fold improvements over baseline inhibitors .
  • Another investigation into α-glucosidase inhibitors revealed that certain benzimidazole derivatives displayed effective binding and inhibition, suggesting a potential pathway for developing similar inhibitors based on the target compound .

In Vivo Studies

In vivo studies have indicated promising results regarding the hypoglycemic effects of related compounds. For example:

  • Compounds derived from 2-phenyl-1H-benzo[d]imidazole showed significant reductions in blood glucose levels in animal models, indicating potential applications in diabetes management .

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

  • Cancer Therapy : A study indicated that imidazole derivatives could enhance antitumor immunity by inhibiting IDO, thereby improving the effectiveness of immunotherapy .
  • Diabetes Management : Research on α-glucosidase inhibitors demonstrated that specific imidazole derivatives could significantly lower blood glucose levels in diabetic models, comparable to established treatments like acarbose .

Data Table: Summary of Biological Activities

Activity Compound IC50 Value Reference
IDO Inhibition4-Phenyl-imidazole derivative~10-fold improvement
α-Glucosidase Inhibition2-Phenyl-1H-benzo[d]imidazole derivative0.71 µM
ASK1 InhibitionRelated imidazole compoundsNot specified

Q & A

Q. What computational tools predict the compound’s interaction with novel targets, such as SARS-CoV-2 proteases?

  • Docking Simulations : Use AutoDock Vina with crystal structures (PDB: 6LU7) to identify binding poses. The trifluoromethoxy group may occupy hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

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